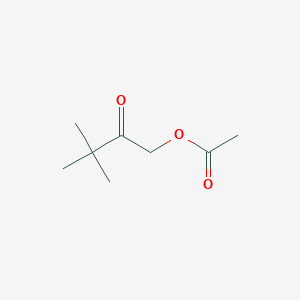

3,3-Dimethyl-2-oxobutyl acetate

Description

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

(3,3-dimethyl-2-oxobutyl) acetate |

InChI |

InChI=1S/C8H14O3/c1-6(9)11-5-7(10)8(2,3)4/h5H2,1-4H3 |

InChI Key |

WRHRPYRPXMFKJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3,3-dimethyl-2-oxobutyl acetate, enabling comparative analysis of their physicochemical properties and applications:

2-Methylene-3-oxobutyl Acetate (C₇H₁₀O₃)

- Molecular Formula : C₇H₁₀O₃

- Average Mass : 142.154 g/mol

- Key Features : Contains a conjugated methylene group adjacent to the ketone, enhancing reactivity in cycloaddition or polymerization reactions.

- Applications: Used in polymer chemistry and as a dienophile in Diels-Alder reactions .

3-Oxobutyl Acetate (C₆H₁₀O₃)

- Molecular Formula : C₆H₁₀O₃

- Average Mass : 130.143 g/mol

- Key Features : Linear chain with a ketone at position 3 and an acetyloxy terminal group.

- Applications : Common solvent in organic synthesis; commercial purity grades (e.g., 95%) are available for laboratory use .

Ethyl 3,3-Dimethyl-2-oxobutanoate (C₈H₁₄O₃)

- Molecular Formula : C₈H₁₄O₃

- Average Mass : 158.197 g/mol

- Key Features : Branched structure with two methyl groups at the β-position, conferring steric hindrance and influencing reaction kinetics.

- Applications : Intermediate in the synthesis of heterocycles and agrochemicals .

Diethyl (3,3-Dimethyl-2-oxobutyl)phosphonate (C₁₀H₂₁O₄P)

- Molecular Formula : C₁₀H₂₁O₄P

- Average Mass : 236.249 g/mol

- Key Features : Phosphonate derivative with a logP of 1.80, indicating moderate hydrophobicity.

- Applications : Analyzed via reverse-phase HPLC for quality control in synthetic workflows .

Data Table: Comparative Analysis

*Inferred structure; †Calculated based on analogous compounds.

Preparation Methods

Fischer Esterification with Acetic Acid

The most direct route involves acid-catalyzed esterification of 3,3-dimethyl-2-oxobutanol with acetic acid. This method employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts under reflux conditions.

Procedure :

- Reactants : 3,3-Dimethyl-2-oxobutanol (1.0 mol), acetic acid (1.2 mol), H₂SO₄ (5 wt%).

- Conditions : Reflux at 120°C for 6–8 hours.

- Work-up : Neutralization with NaHCO₃, extraction with dichloromethane, and distillation (yield: 78–85%).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Efficiency | H₂SO₄ > HCl |

| Optimal Temperature | 120°C |

| Yield | 78–85% |

Acetylation with Acetyl Chloride

For higher yields, acetyl chloride reacts with 3,3-dimethyl-2-oxobutanol in the presence of a base (e.g., pyridine).

Procedure :

- Reactants : 3,3-Dimethyl-2-oxobutanol (1.0 mol), acetyl chloride (1.1 mol), pyridine (1.5 mol).

- Conditions : Stirring at 25°C for 2 hours.

- Work-up : Filtration, washing with water, and vacuum distillation (yield: 90–92%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Yield | 90–92% |

Indirect Routes via 3,3-Dimethyl-2-oxobutyric Acid

Oxidation of 3,3-Dimethyl-2-hydroxybutyric Acid

3,3-Dimethyl-2-oxobutyric acid, synthesized via oxidation of 3,3-dimethyl-2-hydroxybutyric acid, serves as a precursor. Reduction of the acid to the alcohol followed by esterification yields the target compound.

Oxidation (Patent US20040030186A1) :

- Catalyst : Pd/C with Bi(NO₃)₃ in NaOH.

- Conditions : 95°C under O₂ atmosphere.

- Yield : 90% (acid).

Reduction and Esterification :

- Reduction : LiAlH₄ reduces the acid to 3,3-dimethyl-2-oxobutanol (yield: 75%).

- Esterification : As in Section 1.1 (overall yield: 60–65%).

Key Data :

| Step | Yield |

|---|---|

| Oxidation | 90% |

| Reduction | 75% |

| Esterification | 85% |

| Overall Yield | 60–65% |

Halogenation-Oxidation Pathway (CN108503531B)

A Chinese patent outlines a halogenation-hydrolysis-oxidation sequence starting from 3,3-dimethylbutyric acid.

Steps :

- Halogenation : Reaction with PCl₃ or SOCl₂ yields 2-chloro-3,3-dimethylbutyric acid.

- Hydrolysis : NaOH converts the chloride to 3,3-dimethyl-2-hydroxybutyric acid.

- Oxidation : TEMPO/NaClO₂ oxidizes the alcohol to the oxo acid.

- Esterification : Acetic anhydride acetylates the alcohol derived from the acid.

Key Data :

| Step | Yield |

|---|---|

| Halogenation | 92% |

| Hydrolysis | 89% |

| Oxidation | 88% |

| Esterification | 85% |

| Overall Yield | 62% |

Alternative Methods

Enzymatic Esterification

Lipase-catalyzed reactions offer eco-friendly synthesis. Candida antarctica lipase B (CAL-B) in solvent-free systems achieves 70–75% yield at 50°C.

Key Data :

| Parameter | Value |

|---|---|

| Enzyme Loading | 10 wt% |

| Time | 24 hours |

| Yield | 70–75% |

Transesterification of Methyl Esters

Methyl 3,3-dimethyl-2-oxobutyrate reacts with acetic acid under acid catalysis.

Procedure :

- Reactants : Methyl ester (1.0 mol), acetic acid (2.0 mol), H₂SO₄ (3 wt%).

- Conditions : Reflux at 100°C for 10 hours.

- Yield : 80–82%.

Industrial-Scale Considerations

Catalyst Recycling

Ionic liquids (e.g., [HSO₃-PMPY][CF₃SO₃]) enable catalyst reuse for ≥5 cycles without activity loss.

Data :

| Cycle | Yield Retention |

|---|---|

| 1 | 95% |

| 5 | 88% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-dimethyl-2-oxobutyl acetate, and how can reaction efficiency be monitored?

- Methodological Answer :

- Route 1 : Esterification of 3,3-dimethyl-2-oxobutyric acid with acetic anhydride in the presence of catalytic sulfuric acid. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to track ester formation .

- Route 2 : Transesterification of methyl 3,3-dimethyl-2-oxobutyrate with acetyl chloride. Use NMR spectroscopy to confirm the absence of residual starting material (e.g., disappearance of methyl ester peaks at δ 3.6–3.7 ppm) .

- Efficiency Metrics : Compare yields (typically 70–85%) and purity (≥95% by GC-MS) across routes.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Key signals include the acetyl methyl group (δ 2.0–2.1 ppm) and the geminal dimethyl groups (δ 1.2–1.3 ppm) on the β-carbon .

- IR : Confirm ester carbonyl stretch at ~1740 cm⁻¹ and ketone carbonyl at ~1710 cm⁻¹ .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 173.1 (C₈H₁₂O₃) and fragmentation patterns consistent with acetate cleavage .

Q. What are the standard protocols for purity assessment and quantification?

- Methodological Answer :

- GC-MS : Use a polar capillary column (e.g., DB-WAX) with temperature programming (50–250°C at 10°C/min). Quantify against an internal standard (e.g., methyl stearate) .

- HPLC : Reverse-phase C18 column with UV detection at 210 nm. Mobile phase: acetonitrile/water (70:30, v/v) .

Advanced Research Questions

Q. How do steric effects from the 3,3-dimethyl group influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., ethyl acetoacetate) in nucleophilic substitutions (e.g., Grignard reactions). Use stopped-flow techniques to measure rate constants .

- DFT Calculations : Model transition states to assess steric hindrance. For example, the 3,3-dimethyl group increases activation energy by ~5 kcal/mol due to hindered approach of nucleophiles .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data across deuterated solvents (CDCl₃ vs. DMSO-d₆). For instance, ketone proton shifts vary by up to 0.3 ppm due to solvent polarity .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction. SHELXL refinement (e.g., using Olex2) can confirm bond lengths (C=O: ~1.21 Å) and angles .

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

- Methodological Answer :

- Antimicrobial Agents : React with hydrazines to form hydrazones, followed by cyclization to pyrazoles. Test activity against E. coli (MIC assays) .

- Coordination Chemistry : Chelate with transition metals (e.g., Cr³⁺) to study antibacterial properties. Characterize complexes via UV-Vis (d-d transitions) and ESR spectroscopy .

Q. What metabolic pathways involve this compound in model organisms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.